(3,4,5-Trimethoxyphenyl)glycolonitrile
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Overview
Description
(3,4,5-Trimethoxyphenyl)glycolonitrile is an organic compound with the molecular formula C11H13NO4. It is characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to a glycolonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trimethoxyphenyl)glycolonitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a cyanide source under basic conditions. One common method involves the use of potassium cyanide and formaldehyde in an aqueous solution, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Trimethoxyphenyl)glycolonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
(3,4,5-Trimethoxyphenyl)glycolonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of (3,4,5-Trimethoxyphenyl)glycolonitrile involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in rapidly dividing cells. This mechanism is particularly relevant in the context of anti-cancer research .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and has a similar mechanism of action.
Combretastatin: A potent microtubule-targeting agent with structural similarities to (3,4,5-Trimethoxyphenyl)glycolonitrile.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets, including tubulin and various enzymes, makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
91134-18-8 |
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Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8,13H,1-3H3 |
InChI Key |
OXSJBPBUDGORCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C#N)O |
Origin of Product |
United States |
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